13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound is a heterocyclic molecule featuring a fused tricyclic scaffold with a naphthalene-1-carbonyl substituent and a chlorine atom at position 12. Its complex structure combines a 1,5,9-triazatricyclo core with a fused bicyclic naphthalene moiety, making it a candidate for exploration in medicinal chemistry and materials science. The chlorine atom likely enhances electrophilicity and binding affinity, while the naphthalene group contributes to aromatic stacking interactions.
Properties
IUPAC Name |
13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-8-9-20-24-19-10-11-25(13-18(19)22(28)26(20)12-15)21(27)17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12H,10-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIONMYZTUDQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing metathesis reactions.
Introduction of the Naphthalene-1-carbonyl Group: The naphthalene-1-carbonyl group is introduced via an acylation reaction, typically using naphthalene-1-carbonyl chloride in the presence of a base such as pyridine.
Chlorination: The final step involves the chlorination of the compound at the 13th position, which can be accomplished using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom at the 13th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, 13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has shown potential as an inhibitor of specific enzymes and receptors. It is being investigated for its potential use in treating various cancers, due to its ability to interfere with cellular signaling pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby disrupting cellular processes. This can lead to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares functional and structural similarities with other naphthalene-derived heterocycles:
- Chlorine vs. Hydroxyl/Carbonyl Groups : The chlorine atom in the target compound may confer greater metabolic stability compared to hydroxylated analogues like 1-acetoxy-4-hydroxy-2-methylnaphthalene (), which are prone to enzymatic hydrolysis .
- Naphthalene-1-Carbonyl vs. 2-Naphthoyl : The position of the carbonyl group (1 vs. 2) affects electronic distribution and steric interactions. For example, 1-naphthoic acid derivatives exhibit distinct solubility and reactivity compared to 2-substituted isomers .
Bioactivity and Pharmacological Potential
- Antimicrobial Agents: Marine actinomycete-derived naphthalene compounds (e.g., salternamides) demonstrate cytotoxicity and antimicrobial properties .
- Enzyme Inhibitors : The triazatricyclo core may mimic purine or pyrimidine scaffolds, enabling interactions with kinases or proteases, as seen in other heterocyclic drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
